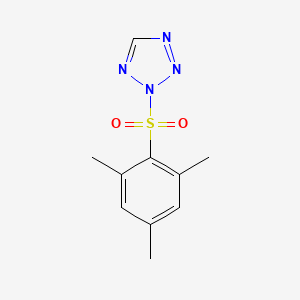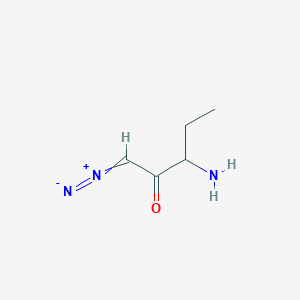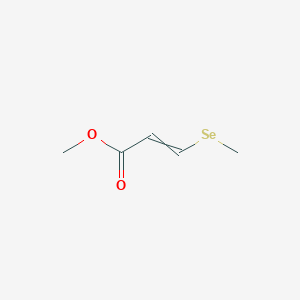![molecular formula C16H8ClNO2 B14319630 6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- CAS No. 111222-22-1](/img/structure/B14319630.png)
6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- is a heterocyclic compound that combines the structural features of benzopyran and quinoline This compound is known for its potential biological activities, particularly in the field of medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction can be facilitated using different methods:
Silica Sulfuric Acid Catalysis: This method involves using silica sulfuric acid as a catalyst to promote the reaction between the starting materials.
Ultrasound-Mediated Catalyst-Free Synthesis: This approach uses ultrasound to facilitate the reaction without the need for a catalyst.
Aerobic, Metal-Free Synthesis: This method employs acetic acid as a solvent and oxygen as an oxidant to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反应分析
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline or benzopyran moieties.
Substitution: The chloro group at the 9th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives, while substitution reactions can yield various functionalized compounds.
科学研究应用
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various cancer cell lines, including colon, prostate, and breast cancer cells
Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism by which 6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- exerts its effects involves several molecular targets and pathways:
Inhibition of Sirtuins: The compound has been shown to inhibit sirtuins, which are involved in cellular regulation and aging.
Mitochondrial Membrane Potential: It induces changes in mitochondrial membrane potential, leading to apoptosis in cancer cells.
DNA Fragmentation: The compound causes chromosomal DNA fragmentation, contributing to its cytotoxic effects.
相似化合物的比较
6H-1Benzopyrano[4,3-b]quinolin-6-one, 9-chloro- can be compared with other similar compounds:
6H-Chromeno[4,3-b]quinolin-6-one: This compound lacks the chloro group but shares a similar core structure.
1-Benzopyrano[3,4-f]quinoline: Another related compound with a different arrangement of the benzopyran and quinoline moieties.
6H-1-Benzopyrano[4,3-b]quinolin-6-one Derivatives: Various derivatives with different substituents have been synthesized and evaluated for their biological activities.
The uniqueness of 6H-1
属性
CAS 编号 |
111222-22-1 |
|---|---|
分子式 |
C16H8ClNO2 |
分子量 |
281.69 g/mol |
IUPAC 名称 |
9-chlorochromeno[4,3-b]quinolin-6-one |
InChI |
InChI=1S/C16H8ClNO2/c17-10-5-6-13-9(7-10)8-12-15(18-13)11-3-1-2-4-14(11)20-16(12)19/h1-8H |
InChI 键 |
NRWHMSGPVQYEHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C=C(C=CC4=N3)Cl)C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



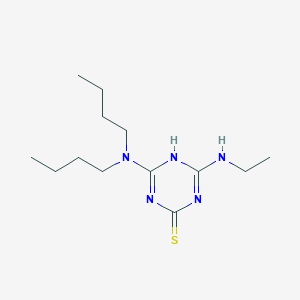
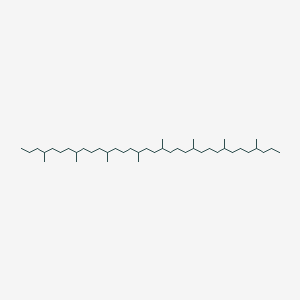


![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
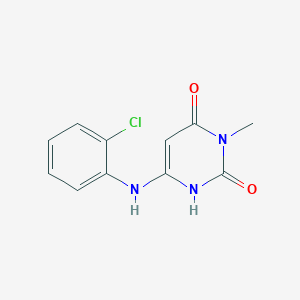

![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)

